N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
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Overview
Description
“N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide” is a chemical compound with the molecular formula C18H15N3O2 . It has a molecular weight of 305.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide” is 1S/C18H15N3O2/c22-17(14-8-2-1-3-9-14)19-20-18(23)15-10-4-5-11-16(15)21-12-6-7-13-21/h1-13H,(H,19,22)(H,20,23) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 305.34 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Antibacterial Activity
Compounds with a pyrrole subunit, like our compound of interest, have been studied for their antibacterial properties. They have been shown to inhibit enzymes such as DHFR and enoyl-ACP reductase, which are essential for bacterial growth and survival .
Antifungal Applications
Pyrrole derivatives are known to possess antifungal properties, making them valuable in the development of new fungicides .
Anti-inflammatory Drugs
The pyrrole moiety is a common feature in anti-inflammatory drugs, suggesting that our compound may also have potential applications in reducing inflammation .
Cholesterol-Lowering Drugs
Pyrrole-containing compounds have been used in the synthesis of cholesterol-lowering drugs, indicating possible cardiovascular applications for our compound .
Antitumor Agents
There is evidence that pyrrole derivatives can act as antitumor agents, which could make them useful in cancer research and treatment strategies .
HIV Treatment
Pyrrole compounds have been known to inhibit reverse transcriptase in HIV-1 and could be potential candidates for HIV treatment .
Safety and Hazards
properties
IUPAC Name |
N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(18-19-24(22,23)14-8-2-1-3-9-14)15-10-4-5-11-16(15)20-12-6-7-13-20/h1-13,19H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWDRIFHODKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333042 |
Source
|
Record name | N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
31739-64-7 |
Source
|
Record name | N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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